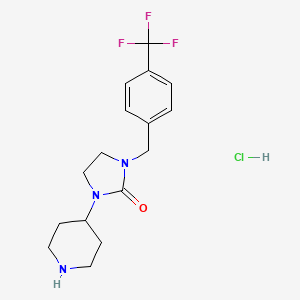

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Overview

Description

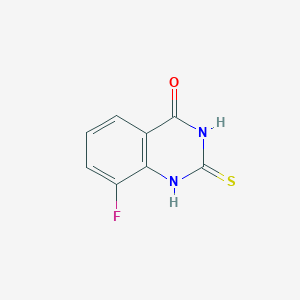

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride, commonly known as PF-06651600, is a small molecule compound synthesized by the pharmaceutical company Pfizer. It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to increased cAMP levels, which has been shown to improve cognitive function and memory in animal models. PF-06651600 has been studied for its potential to treat cognitive disorders such as Alzheimer’s disease, schizophrenia, and Parkinson’s disease.

Scientific Research Applications

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : Research on a potent, selective anaplastic lymphoma kinase (ALK) inhibitor, similar in structure to the compound , highlighted its potential application in cancer treatment. However, this study also noted that the compound underwent specific enzymatic hydrolysis in plasma, leading to a primary amine product, influencing its pharmacokinetics and efficacy in mice (Teffera et al., 2013).

Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors

: Another related compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

NMDA Receptor Ligands : A compound with a similar structure functioned as an antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential in Parkinson's disease treatment (Wright et al., 1999).

Anti-Alzheimer's Agents : N-benzylated derivatives, akin to the compound , were synthesized and evaluated for anti-Alzheimer's activity, showing promising results (Gupta et al., 2020).

Antitubercular Agents : Some derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one were synthesized and exhibited good antitubercular activity (Raju et al., 2020).

Corrosion Inhibitors : Benzimidazole derivatives, which include similar compounds, were studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid, showing potential as corrosion inhibitors (Yadav et al., 2016).

CGRP Receptor Antagonists : The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, which shares structural features, is a common substructure in CGRP receptor antagonists, indicating its potential in treating migraine or other related conditions (Leahy et al., 2012).

properties

IUPAC Name |

1-piperidin-4-yl-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)13-3-1-12(2-4-13)11-21-9-10-22(15(21)23)14-5-7-20-8-6-14;/h1-4,14,20H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGQNKAWMZRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)

[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)

![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)